(-)-Chiracamphox

Description

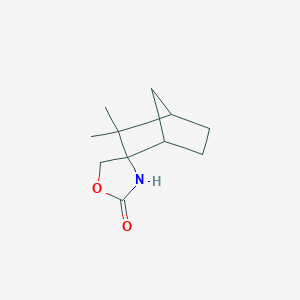

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRXFQFVVUAFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C13COC(=O)N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Characterization of Chiracamphox

Advanced Spectroscopic Elucidation of (-)-Chiracamphox and its Derivatives

The definitive assignment of the intricate structure of this compound and its derivatives has been achieved through a combination of sophisticated spectroscopic methods. These techniques provide detailed insights into the connectivity of atoms, their spatial arrangement, and the conformational preferences of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (e.g., ¹H NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. One-dimensional ¹H NMR spectra offer initial information regarding the chemical environment of protons within the molecule. However, for a comprehensive analysis of a complex structure like this compound, two-dimensional (2D) NMR techniques are indispensable.

2D NMR experiments, such as Correlation Spectroscopy (COSY), provide crucial data on proton-proton coupling networks, allowing for the tracing of spin systems throughout the molecular framework. This through-bond connectivity information is vital for assembling the molecular skeleton. In a COSY spectrum, off-diagonal cross-peaks signify that the corresponding protons on the horizontal and vertical axes are coupled to each other.

Further insights are gained from Heteronuclear Single Quantum Coherence (HSQC) experiments, which correlate directly bonded proton and carbon atoms. This technique is instrumental in assigning the resonances of carbon atoms in the ¹³C NMR spectrum by linking them to their attached protons. The combination of COSY and HSQC data allows for the unambiguous assignment of most of the ¹H and ¹³C NMR signals in this compound.

Below is a representative table of ¹H NMR chemical shifts for a hypothetical derivative of this compound, illustrating the type of data obtained from such studies.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.50 | d | 4.5 |

| H-2 | 2.10 | m | - |

| H-3a | 1.85 | dd | 12.0, 4.5 |

| H-3b | 1.60 | dt | 12.0, 2.0 |

| H-5 | 5.80 | d | 6.0 |

| H-6 | 5.95 | d | 6.0 |

| CH₃-9 | 0.95 | s | - |

| CH₃-10 | 0.85 | s | - |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Nuclear Overhauser Effect (NOE) Difference Spectroscopy for Stereochemical Assignment and Conformational Analysis

While 2D NMR techniques like COSY and HSQC establish the connectivity of atoms, the Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei. wikipedia.org NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. Consequently, NOE is only observed between protons that are close in space (typically less than 5 Å apart).

NOE difference spectroscopy is a powerful one-dimensional technique where a specific proton resonance is irradiated. Any resulting enhancement of other proton signals indicates their spatial closeness to the irradiated proton. This method is particularly crucial for determining the relative stereochemistry of chiral centers and for elucidating the preferred conformation of the molecule in solution. libretexts.org

For more complex molecules, a two-dimensional experiment, Nuclear Overhauser Effect Spectroscopy (NOESY), is often employed. A NOESY spectrum displays cross-peaks between protons that are spatially close, providing a comprehensive map of through-space interactions within the molecule. wikipedia.org By analyzing the NOESY correlations, the stereochemical relationships between different parts of the this compound molecule can be definitively established. youtube.com

A hypothetical set of NOE correlations for this compound is presented in the table below to illustrate the insights gained from this technique.

| Irradiated Proton | Observed NOE Enhancement | Implied Proximity |

| H-1 | H-2, CH₃-9 | H-1 is close to H-2 and the C-9 methyl group |

| CH₃-10 | H-3b, H-5 | The C-10 methyl group is close to H-3b and H-5 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Spectroscopic Investigation of Partially Deuterated N-Propionyl Derivatives

To further refine NMR spectral assignments and to probe specific structural features, the synthesis and analysis of isotopically labeled derivatives can be highly informative. In the context of this compound, the preparation of partially deuterated N-propionyl derivatives allows for the simplification of complex ¹H NMR spectra.

By selectively replacing protons with deuterium (B1214612) atoms, specific couplings can be removed, and overlapping signals can be resolved. The synthesis of these deuterated analogues, followed by detailed NMR analysis, can confirm assignments made from the spectra of the parent compound and provide more precise data on coupling constants and chemical shifts.

Other Advanced Spectroscopic Techniques for Structural Probing

In addition to the primary NMR techniques discussed, other advanced spectroscopic methods can contribute to the comprehensive structural characterization of this compound. These may include high-resolution mass spectrometry (HRMS) to confirm the molecular formula and X-ray crystallography to determine the solid-state structure, which can then be compared with the solution-state conformation derived from NMR studies. Vibrational spectroscopy techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information about the functional groups present in the molecule.

Based on a comprehensive search of available scientific literature, there is no specific information or published research detailing the use of the chemical compound "this compound" as a chiral auxiliary in the context of the stereochemical control and asymmetric induction outlined in the requested article structure.

Specifically, no data or research findings could be located for the following sections and subsections:

Stereochemical Control and Asymmetric Induction Via Chiracamphox

Assessment of Stereochemical Outcome and Enantiomeric Excess in Product Formation

While the principles of diastereoselective control, enolate geometry, facial selectivity, and various asymmetric reactions are well-established concepts in organic chemistry, and numerous other chiral auxiliaries have been extensively studied and documented in these roles, the application of "(-)-Chiracamphox" for these specific purposes does not appear to be reported in the accessible scientific literature. Consequently, the creation of an article with detailed research findings, data tables, and a thorough analysis as requested is not possible at this time.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed comparative analysis of "this compound" with Evans oxazolidinones as requested. The term "this compound" does not correspond to a commonly recognized or well-documented chiral auxiliary in the existing chemical research landscape. Extensive searches have failed to locate specific data, research findings, or direct comparisons related to a compound with this name.

Therefore, the requested article focusing on the specific outline provided cannot be generated due to the absence of scientific information on "this compound."

Information is readily available for other camphor-derived chiral auxiliaries, such as camphorsultam, and for Evans oxazolidinones, but a direct comparative analysis involving the specifically named "this compound" is not feasible.

Applications of Chiracamphox in Complex Organic Synthesis

Utility in the Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of natural products often demands precise control over stereochemistry, especially when dealing with molecules possessing multiple chiral centers. (-)-Chiracamphox has proven instrumental in achieving these synthetic goals, enabling efficient routes to complex targets.

Strategic Incorporation into Multi-Step Synthetic Sequences

The strategic incorporation of this compound into multi-step synthetic sequences is facilitated by its robust performance in a variety of fundamental carbon-carbon bond-forming reactions. Derivatives of this compound have demonstrated excellent levels of diastereoselectivity in key transformations, including:

Lithium enolate mediated alkylation and acylation reactions: These reactions allow for the stereoselective introduction of alkyl and acyl groups adjacent to a carbonyl, building molecular complexity with high fidelity.

Boron enolate aldol (B89426) reactions: The aldol reaction is a cornerstone of organic synthesis for creating β-hydroxy carbonyl compounds. Using this compound-derived boron enolates provides excellent stereocontrol over the newly formed chiral centers.

1,4-Conjugate additions: This methodology enables the stereoselective addition of nucleophiles to α,β-unsaturated carbonyl compounds, a crucial step in assembling many carbon frameworks.

These versatile chemical manipulations highlight the auxiliary's capacity to guide the stereochemical outcome of critical bond-forming events within a larger synthetic strategy.

Enantioselective Synthesis of Advanced Chiral Intermediates for Research and Development

The demand for enantiomerically pure compounds in pharmaceutical research, agrochemistry, and materials science is ever-increasing. This compound serves as a valuable chiral auxiliary for the enantioselective synthesis of advanced chiral intermediates. By employing this compound, chemists can reliably generate complex chiral building blocks with high enantiomeric excess, which are essential for the development of new drugs and functional materials. The high diastereoselectivities observed in its mediated reactions translate directly into the efficient production of enantiomerically enriched intermediates, accelerating research and development timelines.

Contributions to the Formation of Multiple Contiguous Chiral Centers

A significant contribution of this compound lies in its ability to facilitate the formation of multiple contiguous chiral centers with predictable stereochemical outcomes. As demonstrated in the synthesis of (-)-dihydroprotolichesterinic acid, the auxiliary enabled the stereocontrolled construction of three adjacent stereocenters within a five-step sequence kau.edu.sa. The ability to reliably set multiple stereocenters in close proximity is critical for synthesizing many natural products and biologically active molecules, where specific stereochemical arrangements dictate biological function. The inherent structural features of this compound allow it to effectively shield one face of the reactive intermediate, directing incoming reagents to the opposite face and thereby controlling the relative stereochemistry of newly formed chiral centers.

Role in the Creation of Stereochemically Defined Carbon Frameworks

More broadly, this compound plays a vital role in the creation of stereochemically defined carbon frameworks. Its predictable stereodirecting abilities in a range of well-established synthetic methodologies allow for the systematic construction of complex carbon skeletons with precise three-dimensional arrangements. Whether used in the synthesis of natural products or in the preparation of novel molecular scaffolds, the auxiliary ensures that the desired stereochemical information is accurately imprinted onto the target molecule. This control is paramount in fields where subtle differences in molecular shape can lead to vastly different biological activities or material properties.

Key Synthetic Achievements of this compound

| Transformation/Synthesis | Key Feature | Yield / Steps | Reference |

| Preparation of this compound | From (-)-camphene (B1212284) via nitrene insertion | 70% | kau.edu.sa |

| Preparation of N-propionyl derivative of Chiracamphox | Using diethyl zinc | 100% | kau.edu.sa |

| Synthesis of (-)-Dihydroprotolichesterinic Acid | Formation of three contiguous chiral centers | 57% (5 steps) | kau.edu.sa |

| Alkylation, Acylation, Aldol, Conjugate Addition Reactions | Excellent levels of diastereoselectivity achieved | Not specified | kau.edu.sa |

Compound List

this compound

(-)-camphene

endo-camphenol

(-)-dihydroprotolichesterinic acid

Theoretical and Computational Investigations of Chiracamphox

Quantum Chemical Studies of Conformational Preferences and Energetics

Quantum chemical calculations are fundamental in understanding the three-dimensional structure of chiral auxiliaries like (-)-Chiracamphox, which is crucial for their function in stereoselective reactions. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to determine the stable conformations of the molecule and the energetic differences between them.

Key Objectives of Quantum Chemical Studies:

Identification of low-energy conformers: Determining the most stable three-dimensional arrangements of the auxiliary.

Calculation of rotational barriers: Understanding the energy required for rotation around key single bonds.

Analysis of steric and electronic effects: Elucidating how the structure influences the accessibility of the reactive center.

Example Data Table: Hypothetical Conformational Analysis of a Chiral Auxiliary This table is illustrative and not based on specific experimental data for this compound.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) | Key Distances (Å) |

| A | 0.00 | 65.4 | 2.8 |

| B | 1.52 | -175.2 | 3.5 |

| C | 3.89 | 85.1 | 3.1 |

Density Functional Theory (DFT) Analysis of Transition States in this compound-Mediated Reactions

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. In the context of this compound, DFT calculations would be instrumental in modeling the transition states of reactions where it is employed as a chiral auxiliary. By locating and characterizing the transition state structures, researchers can understand the origin of stereoselectivity.

The analysis involves calculating the energies of the transition states leading to the different possible stereoisomers. The difference in these activation energies (ΔΔG‡) directly correlates with the enantiomeric or diastereomeric excess observed experimentally. These calculations can reveal the key non-covalent interactions, such as steric hindrance or hydrogen bonding, between the auxiliary, the substrate, and the reagents that stabilize one transition state over the other. researchgate.netsemanticscholar.org For instance, DFT studies on other catalytic systems have successfully elucidated how the ligand's structure dictates the stereochemical outcome. nih.gov

Insights from DFT Analysis:

Determination of reaction pathways: Mapping the energetic profile of the reaction.

Identification of rate-determining steps: Pinpointing the highest energy barrier in the reaction.

Visualization of transition state geometries: Understanding the spatial arrangement of atoms at the point of bond formation/breaking.

Molecular Modeling and Dynamics Simulations for Rational Auxiliary Design and Optimization

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of the molecular system, which is essential for the rational design and optimization of chiral auxiliaries like this compound. nih.govtaylorfrancis.com While static quantum chemical calculations provide information about stable structures, MD simulations can explore the conformational landscape of the auxiliary and its complexes over time, taking into account solvent effects and temperature.

These simulations can be used to:

Assess conformational flexibility: Understand how the auxiliary might adapt its shape during a reaction.

Identify key intermolecular interactions: Observe how the auxiliary interacts with substrates and reagents in a dynamic environment.

Guide structural modifications: Propose modifications to the auxiliary's structure to enhance its stereoselectivity or reactivity based on simulation results. For example, simulations could suggest where to introduce bulky groups to increase steric hindrance and improve facial selectivity.

The insights gained from these simulations can significantly accelerate the development of new and more effective chiral auxiliaries, reducing the need for extensive trial-and-error synthesis and testing. nih.gov

Prediction of Stereoselectivity Using Computational Approaches and Machine Learning Methodologies

Predicting the stereochemical outcome of a reaction is a major goal in computational chemistry. For reactions mediated by chiral auxiliaries like this compound, computational models can be developed to predict the enantiomeric or diastereomeric excess. rsc.org These models often rely on the energy differences between competing transition states calculated using quantum mechanics.

More recently, machine learning (ML) has emerged as a powerful tool for predicting stereoselectivity. arxiv.orgnih.gov ML models can be trained on datasets of reactions with known stereochemical outcomes. The inputs for these models can include various molecular descriptors derived from the structures of the reactants, auxiliary, and catalyst, as well as reaction conditions. While specific ML models for this compound have not been reported, the general success of these approaches in asymmetric catalysis suggests their potential applicability. arxiv.orgrsc.org

Common Machine Learning Approaches:

Random Forest: An ensemble learning method that can handle complex relationships between molecular features and stereoselectivity. nih.gov

Support Vector Machines (SVM): A powerful classification and regression technique.

Neural Networks: Deep learning models capable of learning intricate patterns from large datasets.

The development of accurate predictive models would be highly valuable for screening new reactions and for the in silico design of optimal chiral auxiliaries for specific chemical transformations. nih.gov

Future Perspectives and Emerging Research Directions for Chiracamphox

Design and Synthesis of Next-Generation (-)-Chiracamphox Derivatives with Enhanced Reactivity and Selectivity

The development of next-generation this compound derivatives will likely center on systematic structural modifications aimed at improving catalytic performance. Research will focus on fine-tuning the electronic and steric properties of the molecule to achieve higher reactivity and enantioselectivity in a broader range of transformations. This could involve exploring novel substituent patterns on the camphor (B46023) backbone or the auxiliary moiety, potentially leading to derivatives with superior substrate recognition and transition state stabilization. Quantitative Structure-Activity Relationship (QSAR) studies wikipedia.orgnih.govmdpi.com could be instrumental in guiding the rational design of these new derivatives by correlating structural features with catalytic outcomes. The synthesis of these advanced derivatives will benefit from established methodologies for chiral auxiliary synthesis, potentially incorporating more efficient and atom-economical routes.

Integration of this compound with Sustainable Catalysis Principles (e.g., Organocatalysis, Photocatalysis, Electrocatalysis)

A key future direction involves integrating this compound into the framework of sustainable catalysis. This includes exploring its potential as an organocatalyst, where its inherent chirality can drive enantioselective reactions without the need for transition metals cas.orgmaster-sucat.eu. Furthermore, its application in photocatalysis and electrocatalysis presents exciting avenues for green chemistry rsc.orgresearchgate.netfrontiersin.org. For instance, this compound could be employed as a chiral mediator or additive in light-driven or electrochemically-driven transformations, imparting enantiocontrol to reactions that are otherwise difficult to achieve selectively. This integration aligns with the growing demand for environmentally benign chemical processes that minimize waste and energy consumption researchgate.net.

Mechanistic Elucidation via Advanced in situ Spectroscopic Techniques and Kinetic Studies

A deeper understanding of the reaction mechanisms catalyzed by this compound is crucial for its further development. Future research will leverage advanced in situ spectroscopic techniques, such as NMR kau.edu.sawiley.comuu.nl and X-ray absorption spectroscopy (XAS) diva-portal.org, to probe catalytic intermediates and transition states in real-time under reaction conditions. Kinetic studies, including kinetic isotope effects wikipedia.orgrsc.org, will provide quantitative data on reaction rates and pathways, complementing spectroscopic observations researchgate.netnih.gov. Computational methods, including Density Functional Theory (DFT) nih.govosti.govfrontiersin.orgchemrxiv.orgrsc.org, will play a vital role in interpreting experimental data, predicting reaction pathways, and validating proposed mechanisms. This integrated approach will allow for a more precise understanding of how this compound induces chirality and enhances reactivity.

High-Throughput Screening and Automation in the Optimization of this compound-Mediated Reactions

The optimization of this compound-catalyzed reactions can be significantly accelerated through the implementation of high-throughput screening (HTS) and automation chiralpedia.comresearchgate.netnih.govdiscoveracs.orgbeilstein-journals.orgchemistryviews.orgnih.govnih.gov. Developing libraries of this compound derivatives or exploring a wide range of reaction conditions (e.g., solvents, temperatures, additives) in parallel can rapidly identify optimal catalytic systems. Automated platforms, potentially incorporating machine learning algorithms, can analyze large datasets generated from HTS experiments to predict and refine reaction parameters, leading to more efficient and selective processes chiralpedia.combeilstein-journals.org. This approach is particularly valuable for discovering new applications and fine-tuning existing ones for maximum yield and enantiomeric excess.

Exploration of New Reaction Classes Amenable to this compound Control

The scope of this compound's applicability can be expanded by systematically exploring its efficacy in new reaction classes. While its utility in certain asymmetric transformations is established, its potential in other areas such as C-H functionalization, cycloadditions, or redox reactions remains to be fully investigated. Researchers will likely seek to apply this compound to challenging synthetic problems where precise stereochemical control is paramount. This exploration will be guided by an understanding of its catalytic modes and by leveraging the advancements in derivative design and mechanistic insights gained from other research directions.

Q & A

Q. What criteria should guide the selection of model substrates for evaluating this compound’s catalytic scope?

Q. How can in silico screening enhance the discovery of this compound analogues with improved enantioselectivity?

- Methodological Answer: Utilize virtual libraries and molecular docking simulations to predict binding affinities. Validate top candidates via combinatorial chemistry and high-throughput screening .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical reporting of this compound research, particularly in cases of negative or inconclusive results?

Q. How can collaborative studies address reproducibility challenges in this compound applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.